hydroquinidine
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Overview
Description
Hydroquinidine is a cinchona alkaloid closely related to quinine and quinidine. It is primarily used as a class I antiarrhythmic agent (Ia) in the heart, helping to maintain a normal sinus rhythm and treat abnormal heart rhythms . This compound is also being investigated for its potential anti-cancer properties .
Preparation Methods
Hydroquinidine can be synthesized from cinchona bark, which contains several alkaloids including quinine and quinidine. The specific synthetic routes and reaction conditions for this compound involve the reduction of quinidine . Industrial production methods typically involve the extraction and purification of this compound from cinchona bark, followed by chemical modifications to achieve the desired compound .
Chemical Reactions Analysis
Hydroquinidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinidine.
Reduction: Quinidine can be reduced to form this compound.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction . The major products formed from these reactions include quinidine and other related alkaloids .
Scientific Research Applications
Hydroquinidine has several scientific research applications:
Mechanism of Action
Hydroquinidine exerts its effects by blocking ion channels, particularly voltage-gated potassium and sodium channels . This action helps to stabilize the cardiac cell membrane and prevent abnormal electrical activity in the heart. In cancer cells, this compound’s ion channel blocking activity leads to decreased cell proliferation, migration, and tumorigenicity, and increased apoptosis .
Comparison with Similar Compounds
Hydroquinidine is similar to other cinchona alkaloids such as quinine and quinidine. it has unique properties that distinguish it from these compounds:
Other similar compounds include cinchonidine and cinchonine, which are also derived from cinchona bark and have similar chemical structures .
Properties
IUPAC Name |
(S)-[(2R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13?,14?,19-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOQGZACKSYWCH-ROBKBVBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CN2CCC1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1435-55-8 |
Source
|
Record name | Hydroquinidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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